(Z)-N-benzyl-N'-((Z)-2-phenyl-1-tosylvinyl)benzimidamide
Description
Properties
IUPAC Name |
N'-benzyl-N-[(Z)-1-(4-methylphenyl)sulfonyl-2-phenylethenyl]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O2S/c1-23-17-19-27(20-18-23)34(32,33)28(21-24-11-5-2-6-12-24)31-29(26-15-9-4-10-16-26)30-22-25-13-7-3-8-14-25/h2-21H,22H2,1H3,(H,30,31)/b28-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGKMTRAZUFPBO-HFTWOUSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)NC(=NCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=CC=C2)/NC(=NCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide typically involves the condensation of o-phenylenediamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-phenylenediamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures . Industrial production methods often utilize catalytic redox cycling based on (Ce (IV)/Ce (III))/H2O2 redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylenediamines/2-thiol with a variety of aromatic aldehydes .
Chemical Reactions Analysis
(Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, sulfuric acid, and cerium (IV) sulfate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of (Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide with bromine can lead to the formation of brominated derivatives .
Scientific Research Applications
(Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antiviral agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of (Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes . The compound’s ability to bind to DNA and RNA also plays a crucial role in its biological activity . Additionally, it can modulate the activity of GABA receptors, leading to a calming effect on the central nervous system .
Comparison with Similar Compounds
(Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide is unique compared to other benzimidazole derivatives due to its specific structural features. Similar compounds include pyrimido[1,2-a]benzimidazoles and 2-phenylbenzimidazoles . These compounds share some pharmacological properties with (Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide but differ in their specific biological activities and applications .
Biological Activity
(Z)-N-benzyl-N'-((Z)-2-phenyl-1-tosylvinyl)benzimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzimidamide core, which is known for its diverse biological properties. The presence of the benzyl and tosylvinyl substituents may influence its pharmacological profile.
1. Receptor Binding Affinity
Recent studies have indicated that compounds with similar structural features exhibit significant binding affinity for serotonin receptors, particularly the 5-HT2A receptor. For instance, a series of N-benzyl phenethylamines demonstrated high affinity at the 5-HT2A receptor, with some compounds achieving subnanomolar binding affinities . This suggests that this compound may also interact favorably with these receptors.
2. Inhibitory Activity Against Enzymes
The compound's potential as an inhibitor of key enzymes has been explored. For example, derivatives of similar structures have shown inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE). In a study involving related compounds, several demonstrated good inhibitory effects against MAO-A and MAO-B, indicating that modifications in the structure can lead to enhanced enzyme inhibitory properties .
3. Antioxidant Activity
Research has indicated that compounds containing benzimidamide moieties often exhibit antioxidant properties. The presence of specific substituents can enhance this activity, making it a potential candidate for further investigation in oxidative stress-related conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from related compounds suggest:
- Benzyl Substitution : Variations in the benzyl group significantly affect receptor binding affinity and functional activity at serotonin receptors .
- Tosylvinyl Influence : The tosylvinyl group may modulate the electronic properties of the compound, impacting its interaction with biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Receptor Binding | High affinity for 5-HT2A | |
| Enzyme Inhibition | Inhibitory effects on MAO | |
| Antioxidant Activity | Potential antioxidant properties | General literature |
Case Study 1: Serotonin Receptor Agonism
In a study investigating various N-benzyl phenethylamines, it was found that modifications on the benzyl group led to significant changes in receptor binding profiles. For example, compounds with hydroxyl or methoxy substitutions showed enhanced affinity for the 5-HT2A receptor . This highlights the importance of substituent choice in developing potent receptor agonists.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the inhibitory effects of benzimidamide derivatives on AChE and BChE. While most compounds showed limited efficacy against AChE, several exhibited promising inhibition rates against BChE, suggesting that further optimization could yield effective inhibitors for neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
